1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Characterization :
- Compounds similar to the one have been synthesized and characterized using techniques like FT-IR, NMR, and LCMS. For instance, Salian, Narayana, and Sarojini (2017) synthesized and characterized N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, emphasizing the importance of spectroscopic methods in understanding these compounds (Salian, Narayana, & Sarojini, 2017).
Antidepressant Activity :
- Certain derivatives of these compounds have been evaluated for their potential antidepressant activity. For example, Mathew, Suresh, and Anbazhagan (2014) studied the antidepressant effects of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting the therapeutic potential of these molecules in mental health (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents :
- Some compounds in this class have shown promise as anti-tumor agents. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial Activity :
- Some studies have focused on the antibacterial properties of these compounds. For instance, Rani and Mohamad (2014) synthesized and evaluated the antibacterial activity of 5-(thiophen-2-yl)-phenyl pyrazoline derivatives, indicating their potential use in combating bacterial infections (Rani & Mohamad, 2014).
Corrosion Inhibition :
- Interestingly, derivatives of this chemical have been explored as corrosion inhibitors. Motawea and Abdelaziz (2015) studied two pyrazole derivatives, including a similar compound, as corrosion inhibitors for carbon steel in hydrochloric acid solutions (Motawea & Abdelaziz, 2015).
Optoelectronic Materials :
- Ramkumar and Kannan (2015) developed novel heterocyclic compounds for opto-electronic applications, showcasing the potential of these molecules in advanced material science (Ramkumar & Kannan, 2015).
Properties
IUPAC Name |
1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-16(21)18-13(9-12(17-18)15-4-3-7-24-15)11-8-10(19(22)23)5-6-14(11)20/h3-8,13,20H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQCBQAKUHWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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